molecular formula C26H50O10 B14255539 Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate CAS No. 399023-92-8

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate

Cat. No.: B14255539
CAS No.: 399023-92-8
M. Wt: 522.7 g/mol
InChI Key: PGMRDSQCFZZACJ-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate is a complex ester derived from decanedioic acid (sebacic acid) and two ethoxylated alcohol moieties. Each ester group consists of a triethylene glycol chain modified with terminal ethoxy groups (i.e., 2-(2-(2-ethoxyethoxy)ethoxy)ethyl).

Properties

CAS No.

399023-92-8

Molecular Formula

C26H50O10

Molecular Weight

522.7 g/mol

IUPAC Name

bis[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] decanedioate

InChI

InChI=1S/C26H50O10/c1-3-29-13-15-31-17-19-33-21-23-35-25(27)11-9-7-5-6-8-10-12-26(28)36-24-22-34-20-18-32-16-14-30-4-2/h3-24H2,1-2H3

InChI Key

PGMRDSQCFZZACJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCOCC

Origin of Product

United States

Preparation Methods

Ethoxylation of Ethanol with Ethylene Oxide

Ethoxylation involves the sequential addition of ethylene oxide (EO) units to ethanol under catalytic conditions. Double metal cyanide (DMC) catalysts, as described in patent US20100266518A1, enable precise control over the degree of ethoxylation while minimizing side reactions. The reaction proceeds as follows:
$$
\text{CH}3\text{CH}2\text{OH} + 3 \text{(CH}2\text{CH}2\text{O)} \xrightarrow{\text{DMC catalyst}} \text{CH}3\text{CH}2\text{O}(\text{CH}2\text{CH}2\text{O})_3\text{H}
$$
Key parameters include a temperature range of 120–150°C and pressures of 2–4 bar. The DMC catalyst ensures high selectivity for the tri-ethoxylated product, achieving yields exceeding 85%.

Purification and Characterization

Post-synthesis, the crude alcohol is purified via fractional distillation under reduced pressure (10–15 mmHg) to remove unreacted ethylene oxide and oligomers. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.18 (t, 3H, CH₃), 3.45–3.70 (m, 14H, OCH₂CH₂O), 3.71 (t, 2H, terminal CH₂OH).
  • IR (neat): 3450 cm⁻¹ (O-H stretch), 1110 cm⁻¹ (C-O-C ether stretch).

Esterification of Decanedioic Acid with 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol

The core step in synthesizing this compound involves esterifying decanedioic acid (sebacic acid) with two equivalents of the polyether alcohol.

Direct Acid-Catalyzed Esterification

This method employs decanedioic acid and excess 2-(2-(2-ethoxyethoxy)ethoxy)ethanol in the presence of a Brønsted acid catalyst. As detailed in patent US2423093A, optimal conditions include:

  • Catalyst: Sulfuric acid (1–2 wt%) or p-toluenesulfonic acid (0.5–1 wt%).
  • Temperature: 180–220°C under reflux.
  • Water Removal: Azeotropic distillation using toluene or xylene to shift equilibrium.

The reaction achieves 90–95% conversion after 6–8 hours, yielding a viscous liquid that crystallizes upon cooling.

Transesterification with Dimethyl Decanedioate

An alternative route employs dimethyl decanedioate and the polyether alcohol under basic conditions:
$$
\text{CH}3\text{OOC}(\text{CH}2)8\text{COOCH}3 + 2 \text{ROH} \xrightarrow{\text{NaOCH}3} \text{ROOC}(\text{CH}2)8\text{COOR} + 2 \text{CH}3\text{OH}
$$
Here, R represents the 2-(2-(2-ethoxyethoxy)ethoxy)ethyl group. Methanol byproduct is removed via distillation, driving the reaction to completion.

Industrial-Scale Optimization and Catalytic Innovations

Zinc Chloride-Catalyzed Esterification

Patent US2423093A highlights the use of zinc chloride (0.1–0.5 wt%) under anhydrous conditions at 200°C. Excess alcohol (25–50% molar excess) ensures complete di-esterification, with reaction times reduced to 5 hours. The process is conducted under a hydrogen atmosphere to prevent oxidation.

Purification and Quality Control

Distillation and Crystallization

The crude diester is purified via vacuum distillation (180–200°C at 5–10 mmHg) to remove unreacted alcohol and oligomers. Subsequent recrystallization from ethyl acetate yields a white crystalline solid with >99% purity.

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Purity assessed using a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 12.3 min.
  • Mass Spectrometry (MS): [M+Na]⁺ peak at m/z 589.2 (calculated for C₃₀H₅₄O₁₂Na⁺: 589.35).

Industrial Applications and Patent Landscape

This compound finds applications in:

  • Plasticizers: Enhances flexibility in polyvinyl chloride (PVC) formulations.
  • Lubricants: Reduces friction in high-temperature machinery.
  • Cosmetics: Acts as a non-irritating solvent in dermatological preparations.

Relevant patents include EP3624922B1, which discloses analogous ether-alcohol esters for absorbent materials, and US2423093A, detailing polyester synthesis methodologies.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, its ester functional groups can undergo hydrolysis, releasing active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Sebacate Esters with Varied Alkyl/Ether Chains

The following table compares key properties of sebacate esters with differing ester groups:

Compound Name Ester Group Structure Molecular Weight (g/mol) Density (kg/m³, 353.15 K) Applications Source
Bis(2-ethylhexyl) sebacate Branched C8 alkyl chains 426.67 906.3–910.9 Plasticizers, lubricants
Bis(2-butoxyethyl) sebacate Ethylene glycol + butoxy termini ~434* N/A Solvents, polymer additives
Dibutyl sebacate Linear C4 alkyl chains 314.44 N/A Cosmetics, food-grade plasticizers
Target compound Triethylene glycol + ethoxy termini ~550–600* Estimated lower density Specialty plasticizers, coatings (Inferred)

Notes:

  • Branched alkyl chains (e.g., 2-ethylhexyl) enhance thermal stability and reduce volatility compared to linear chains .
  • Ether-containing esters (e.g., 2-butoxyethyl) improve solubility in polar matrices but may increase hygroscopicity .
  • The target compound’s triethylene glycol ether chains likely reduce crystallinity and enhance flexibility in polymers, though its higher molecular weight may reduce migration rates compared to smaller esters like dibutyl sebacate .

Diacid Chain Length Variations

The diacid backbone length significantly influences ester performance:

Compound Name Diacid Chain Length Molecular Weight (g/mol) Key Properties Applications Source
Bis(2-ethylhexyl) adipate (C6) Adipic acid (C6) 370.57 High volatility, moderate compatibility PVC plasticizers
Bis(2-ethylhexyl) sebacate (C10) Sebacic acid (C10) 426.67 Low volatility, excellent low-temperature flexibility Automotive plastics
Bis(2-ethylhexyl) dodecanedioate (C12) Dodecanedioic acid (C12) ~510* Superior UV stability, higher viscosity High-performance coatings

Notes:

  • Longer diacid chains (e.g., C10 vs. C6) reduce volatility and enhance low-temperature flexibility .
  • The target compound’s C10 backbone balances flexibility and compatibility, whereas C12 esters (e.g., dodecanedioates) may prioritize UV resistance .

Biological Activity

Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate, a compound with potential applications in various fields, has garnered attention for its biological activity. This article explores the compound's toxicity, metabolic pathways, and effects on human health, supported by data tables and research findings.

Chemical Structure

The compound is characterized by its complex structure, which includes multiple ethoxy groups and a decanedioate moiety. This structure is significant as it influences the compound's interaction with biological systems.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The following table summarizes the LD50 values from different exposure routes:

Route of Exposure LD50 (mg/kg)
Oral (Rats)8,500 - 10,600
Dermal (Rabbits)8,200
Inhalation (1-hour exposure)>200 mg/L (no deaths observed)

These values indicate that the compound has low acute toxicity across different species and exposure routes .

Chronic Toxicity

In a 30-day drinking water study in rats, a No Observed Adverse Effect Level (NOAEL) of 750 mg/kg/day was identified. At higher doses (3,300 mg/kg/day), adverse effects such as decreased weight gain and liver congestion were noted. All animals died at the highest tested dose of 13,290 mg/kg/day .

Metabolism and Pharmacokinetics

The metabolism of this compound involves oxidation via alcohol dehydrogenase, leading to the formation of alkoxy acids. Another metabolic pathway includes oxidation by P-450 mixed-function oxidases . The principal metabolite is believed to be a derivative of triethylene glycol.

Skin Irritation

Studies have shown that the compound can cause skin irritation. In dermal exposure tests at 1,000 mg/kg/day for 21 days, slight erythema and edema were observed in rats .

Developmental Toxicity

Developmental toxicity screening indicated that the compound did not produce significant fetal effects at a NOAEL of 1,000 mg/kg in preliminary studies . However, further investigations are necessary to fully understand its impact on reproductive health.

Study on Skin Absorption

A study comparing the skin absorption rates of this compound and related compounds found that the diffusion rates through human skin were relatively low, suggesting that the epidermis serves as an effective barrier against absorption .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor activity of the compound. These studies are essential for understanding how this compound interacts with cellular mechanisms and potential endocrine disruption

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